molecular formula C10H7NO3 B1672091 8-Hydroxy-5-quinolinecarboxylic acid CAS No. 5852-78-8

8-Hydroxy-5-quinolinecarboxylic acid

Cat. No. B1672091
CAS RN: 5852-78-8
M. Wt: 189.17 g/mol
InChI Key: JGRPKOGHYBAVMW-UHFFFAOYSA-N
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Description

8-Hydroxy-5-quinolinecarboxylic acid, also known as 5-Carboxy-8-hydroxyquinoline, is a compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a histone demethylase JMJD inhibitor . This compound is used for research purposes only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 8-Hydroxy-5-quinolinecarboxylic acid consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 .


Physical And Chemical Properties Analysis

8-Hydroxy-5-quinolinecarboxylic acid has a melting point of 301 °C (decomp), a predicted boiling point of 464.5±30.0 °C, and a predicted density of 1.480±0.06 g/cm3 . It is soluble in DMSO at 10mg/mL .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives: A significant area of research involves the synthesis of derivatives from 8-Hydroxy-5-quinolinecarboxylic acid. For instance, Tamura et al. (1982) explored the synthesis and antimicrobial activity of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, highlighting their potential in developing antimicrobial agents (Tamura et al., 1982).

Antifungal Mechanism of Action

  • Antifungal Properties: Pippi et al. (2018) studied the antifungal mechanism of action of 8-hydroxyquinoline derivatives on Candida spp. and dermatophytes. They found that these compounds damaged the cell wall and compromised the functional integrity of cytoplasmic membranes, suggesting their potential in developing new antifungal drugs (Pippi et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Metals: Another application is in corrosion inhibition. Achary et al. (2008) researched the effects of 8-hydroxy quinoline derivatives on the corrosion of mild steel in hydrochloric acid, indicating their effectiveness as corrosion inhibitors (Achary et al., 2008).

Theoretical Studies

  • Theoretical Analysis: Badoğlu and Yurdakul (2014) conducted a combined experimental and theoretical study on 8-hydroxy-2-quinolinecarboxylic acid. Their work involved interpreting mid-IR and Raman spectra, revealing insights into the properties of this compound (Badoğlu & Yurdakul, 2014).

Herbicicidal Applications

  • Herbicide Development: The quinoline skeleton, including 8-hydroxyquinoline derivatives, is often utilized in designing synthetic compounds with herbicidal properties. A study by E. et al. (2015) on 8-Methoxyquinoline-5-Amino Acetic Acid, a derivative, showed promising herbicidal potential, indicating its efficacy in controlling weeds (E. et al., 2015).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Research: Farhan and Saour (2017) explored the synthesis of nitrogenous heterocyclic compounds linked to 8-hydroxyquinoline, highlighting their potential activity as antimicrobial and cytotoxic agents. These compounds showed significant activities against fungi, bacteria, and cancer cell lines, suggesting their role in treating infectious diseases and cancer (Farhan & Saour, 2017).

Electrochemical Studies

  • Electrochemical Analysis: Pintado et al. (2011) examined the electroreduction of 8-quinolinecarboxylic acid and its derivatives on mercury electrodes. Their research contributes to the understanding of the electrochemical behavior of these compounds, relevant in various industrial applications (Pintado et al., 2011).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

8-Hydroxyquinoline derivatives, including 8-Hydroxy-5-quinolinecarboxylic acid, have a rich diversity of biological properties and are considered privileged structures . They have been explored for broad-ranging biological effects and have been identified as promising drugs or candidates . Therefore, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRPKOGHYBAVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207236
Record name 8-Hydroxy-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-5-quinolinecarboxylic acid

CAS RN

5852-78-8
Record name 8-Hydroxy-5-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5852-78-8
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Record name 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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